N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetically designed organic compound. Its intricate structure combines pyrimidinone, dimethylphenyl, and pyrrolidine units, making it a molecule of interest for various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide generally involves multi-step synthesis.
Starting with the synthesis of 4-cyclopropyl-6-oxopyrimidinone through cyclization of appropriate β-keto esters and amidines.
This intermediate then undergoes N-alkylation with 2-bromoethylamine to produce the primary amine derivative.
Simultaneously, 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using reagents like carbodiimides to form the corresponding amide linkage.
Industrial Production Methods: : Industrially, the steps above are scaled, with particular attention to the optimization of reaction conditions such as temperature, solvent choice, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound could undergo oxidation at the cyclopropyl or pyrimidine ring positions. Common oxidizing agents used might include KMnO4 or H2O2.
Reduction: : It could be reduced, especially at the ketone groups, using agents like NaBH4 or LiAlH4.
Substitution: : Electrophilic aromatic substitution can occur on the dimethylphenyl ring, with reagents like bromine or nitronium ions.
Common Reagents and Conditions: : Reagents such as Grignard reagents for nucleophilic additions, Lewis acids for cyclization reactions, and Palladium catalysts for coupling reactions are typically employed.
Major Products Formed: : The primary products from these reactions include various derivatives where functional groups have been modified, leading to an array of analogs with potentially differing biological activities.
Scientific Research Applications
The compound's structure lends itself to several scientific research applications:
Chemistry: : Used as an intermediate for more complex organic syntheses.
Biology: : Helps in studying the role of nitrogen-containing heterocycles in biological systems.
Medicine: : Potentially explored for therapeutic properties such as anti-cancer, antiviral, or anti-inflammatory effects.
Industry: : Useful in developing new materials, catalysts, or bioactive molecules.
Mechanism of Action
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects through:
Molecular Targets: : Binding to enzymes or receptors in a specific manner due to its unique structure.
Pathways Involved: : Inhibition or activation of biochemical pathways, often involving nucleic acid synthesis or protein modulation.
Comparison with Similar Compounds
Comparison with Other Compounds
The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its hybrid structure combining pyrimidinone, dimethylphenyl, and pyrrolidine moieties, which impart a distinctive set of properties not typically found in simpler analogs.
List of Similar Compounds
N-(2-(4-cyclopropylpyrimidin-1-yl)ethyl)-1-(3-methylphenyl)pyrrolidine-3-carboxamide
N-(2-(4-cyclopropyl-6-methylpyrimidin-1-yl)ethyl)-1-(4-methylphenyl)pyrrolidine-3-carboxamide
That was a lot to dig through
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several important structural components:
- Cyclopropyl Group : This moiety contributes to the compound's unique pharmacological properties.
- Pyrimidine Ring : Known for its role in various biological activities, this ring enhances the compound's interaction with biological targets.
- Pyrrolidine Core : This structure is associated with various therapeutic effects, particularly in enzyme inhibition.
The molecular formula for this compound is C19H24N4O2, indicating the presence of multiple nitrogen and oxygen atoms that are crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Activity : Initial studies suggest that the compound inhibits nitric oxide (NO) release in lipopolysaccharide (LPS)-induced models, indicating potential anti-inflammatory effects similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential : The structural components of the compound suggest potential anticancer activity. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Preliminary screening indicates that derivatives of this compound may possess antimicrobial properties against certain bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of the pyrimidine core.
- Introduction of the cyclopropyl group.
- Functionalization to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-3-6-18(9-15(14)2)26-12-17(10-21(26)28)22(29)23-7-8-25-13-24-19(11-20(25)27)16-4-5-16/h3,6,9,11,13,16-17H,4-5,7-8,10,12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMMUUYMUGOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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